N-cyclopropyl-6-methylpyridazine-3-sulfonamide
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Overview
Description
N-cyclopropyl-6-methylpyridazine-3-sulfonamide is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group, a methyl group, and a sulfonamide group. Pyridazine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-methylpyridazine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 6-methylpyridazine-3-sulfonyl chloride with cyclopropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-6-methylpyridazine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-cyclopropyl-6-methylpyridazine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methylpyridazine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopropyl and methyl groups contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-methylpyridazine-3-sulfonamide: Lacks the cyclopropyl group, which may affect its biological activity.
N-cyclopropylpyridazine-3-sulfonamide: Lacks the methyl group, which may influence its binding affinity and selectivity.
N-cyclopropyl-6-methylpyridazine: Lacks the sulfonamide group, which is crucial for its interaction with molecular targets.
Uniqueness
N-cyclopropyl-6-methylpyridazine-3-sulfonamide is unique due to the presence of all three substituents (cyclopropyl, methyl, and sulfonamide) on the pyridazine ring. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
N-cyclopropyl-6-methylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c1-6-2-5-8(10-9-6)14(12,13)11-7-3-4-7/h2,5,7,11H,3-4H2,1H3 |
InChI Key |
OQAWKLQKZMKQBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
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